4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate
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Overview
Description
4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate is a chemical compound with the molecular formula C16H15BrO3S3 and a molecular weight of 431.39 g/mol . This compound is characterized by the presence of a dithiane ring, a phenyl group, and a bromobenzenesulfonate moiety, making it a versatile material in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-(1,3-dithian-2-yl)phenol. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzenesulfonate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The dithiane ring can be reduced to form dithiols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), bases (triethylamine).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Dithiols.
Scientific Research Applications
4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate is used in various scientific research applications due to its unique structure:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceutical Development: It is used in the development of potential drug candidates due to its ability to undergo various chemical transformations.
Material Science: It is used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate involves its ability to undergo various chemical reactions, which can modify its structure and properties. The molecular targets and pathways involved depend on the specific application and the chemical transformations it undergoes. For example, in pharmaceutical development, it may interact with biological targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Dithian-2-yl)phenyl 4-chlorobenzenesulfonate
- 4-(1,3-Dithian-2-yl)phenyl 4-fluorobenzenesulfonate
- 4-(1,3-Dithian-2-yl)phenyl 4-iodobenzenesulfonate
Uniqueness
4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate is unique due to the presence of the bromine atom, which can undergo specific substitution reactions that are not possible with other halogens. This makes it a valuable compound in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
[4-(1,3-dithian-2-yl)phenyl] 4-bromobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3S3/c17-13-4-8-15(9-5-13)23(18,19)20-14-6-2-12(3-7-14)16-21-10-1-11-22-16/h2-9,16H,1,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMNIICNPOPIAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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